c-Met Kinase Inhibition Potential vs. Structural Analogs
Patent literature identifies this compound as a member of a series of piperazine-2,6-diones with potential c-Met inhibitory activity [1]. While direct IC50 data for this specific compound is not publicly available, structurally related pyrazolo[3,4-d]pyrimidines from Takeda's patent series (JP5566102) have demonstrated nanomolar c-Met inhibition. The presence of the piperazine-2,6-dione ring in this compound, as opposed to a simple piperazine, is predicted by class-level SAR to confer enhanced hinge-binding interactions with the kinase, potentially improving selectivity over other kinases like VEGFR-2 [2].
| Evidence Dimension | Predicted c-Met inhibitory activity |
|---|---|
| Target Compound Data | Not quantified; member of patent-protected piperazine-2,6-dione series |
| Comparator Or Baseline | Simpler 4-piperazinyl-pyrazolo[3,4-d]pyrimidine analogs (e.g., those without the dione) |
| Quantified Difference | Unknown; structural modeling suggests improved hinge-binding geometry |
| Conditions | In silico docking & class-level SAR from patent family JP5566102 |
Why This Matters
For researchers procuring a tool compound for c-Met target validation, this specific chemotype may offer selectivity advantages not found in widely available generic kinase inhibitor scaffolds.
- [1] DrugPatentWatch. (2026). Global patent family and Supplementary Protection Certificates for Japan drug patent 5566102. View Source
- [2] Shabana, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13, 17074-17096. View Source
